Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine
Description
Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine is a structurally complex amine featuring a cyclopropyl group attached to a phenyl ring substituted with fluorine at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. This compound is part of a broader class of fluorinated arylcyclopropylmethanamines, which are valued in medicinal chemistry for their unique electronic and steric properties.
Synthesis: A representative synthesis involves coupling (R)-cyclopropyl(aryl)methanamine derivatives with carboxylic acids or other electrophiles via amide bond formation, as demonstrated in the preparation of cardiac troponin activators (e.g., Nelutroctiv). For example, TBTU-mediated coupling with bicyclic carboxylates in dichloromethane (DCM) yields intermediates for further functionalization .
Applications: This compound serves as a critical building block in drug discovery, particularly for cardiovascular and central nervous system (CNS) targets, due to its balanced lipophilicity (LogP ~2.5–3.0) and stability under physiological conditions .
Properties
Molecular Formula |
C11H11F4N |
|---|---|
Molecular Weight |
233.20 g/mol |
IUPAC Name |
cyclopropyl-[3-fluoro-4-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C11H11F4N/c12-9-5-7(10(16)6-1-2-6)3-4-8(9)11(13,14)15/h3-6,10H,1-2,16H2 |
InChI Key |
OUYXZWYHOVGZQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=CC(=C(C=C2)C(F)(F)F)F)N |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Alkylation with Cyclopropylmethylamine
A common approach involves Friedel-Crafts alkylation of 3-fluoro-4-(trifluoromethyl)benzene derivatives with cyclopropylmethylamine. In a representative procedure:
-
Reactants : 5-(3-Fluoro-4-trifluoromethyl-phenyl)-oxazole (1.0 equiv), cyclopropylmethylamine (2.0 equiv)
-
Conditions : o-Dichlorobenzene, trifluoroacetic acid (2.0 equiv), microwave irradiation at 200°C for 2 hours
-
Workup : Neutralization with NaOH, extraction with ethyl acetate, chromatography (heptane/ethyl acetate gradient)
The reaction proceeds via oxazole ring opening, followed by nucleophilic attack of the amine on the activated aromatic system. Microwave irradiation enhances reaction efficiency by promoting rapid heating and reducing side reactions.
Cyclopropanation of Allylic Amines
An alternative route forms the cyclopropane ring post-amine functionalization:
-
Synthesize 3-fluoro-4-(trifluoromethyl)cinnamaldehyde via Vilsmeier-Haack formylation.
-
Convert to allylic amine using Leuckart-Wallach reaction (NH4HCO3, HCO2H, 120°C).
-
Cyclopropanate with diethylzinc and diiodomethane (CH2I2, Et2Zn, 0°C → rt).
Key Data :
| Step | Reagents | Temp (°C) | Yield (%) |
|---|---|---|---|
| 1 | POCl3/DMF | 80 | 72 |
| 2 | NH4HCO3/HCO2H | 120 | 65 |
| 3 | Et2Zn/CH2I2 | 0 → 25 | 78 |
This method benefits from stereochemical control during cyclopropanation but requires stringent anhydrous conditions.
Reductive Amination Approaches
Ketone Intermediate Formation
A two-step reductive amination strategy employs:
-
Ketone synthesis : React cyclopropyl(3-fluoro-4-(trifluoromethyl)phenyl)methanone with NH4OAc/NaBH3CN.
Optimized Conditions :
Catalytic Hydrogenation
Palladium-catalyzed hydrogenation of imine intermediates offers scalable production:
-
Catalyst : Pd/C (10 wt%), H2 (50 psi)
-
Substrate : N-Benzylidene derivative of cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine
-
Solvent : MeOH, 25°C, 12 hours
Microwave-Assisted Synthesis
Microwave irradiation significantly accelerates key steps:
One-Pot Cyclopropane-Amine Coupling
-
Reactants : Fluorinated oxazole (1.0 equiv), cyclopropylmethylamine (2.0 equiv)
-
Additives : Trifluoroacetic acid (2.0 equiv), Hantzsch ester (2.0 equiv)
-
Conditions : 200°C, 2 hours, microwave
-
Yield : 58% (vs. 32% conventional heating)
Solvent Effects on Reaction Efficiency
Comparative studies in microwave synthesis:
| Solvent System | Time (h) | Yield (%) |
|---|---|---|
| o-Dichlorobenzene | 2 | 58 |
| Toluene | 4 | 41 |
| DMF | 3 | 36 |
| DMSO/DME (1:1) | 2.5 | 49 |
Polar aprotic solvents like o-dichlorobenzene improve microwave absorption and reaction homogeneity.
Transition-Metal-Catalyzed Methods
Nickel-Catalyzed C–N Coupling
Iridium Photoredox Catalysis
A photochemical approach enables mild condition synthesis:
-
Catalyst : [Ir(dF(CF3)ppy)2(dtbpy)]PF6 (4 mol%)
-
Light Source : 450 nm LEDs
Comparative Analysis of Synthetic Routes
Purification and Characterization
Final purification typically employs:
Key Characterization Data :
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often altering its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanone, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Key Observations :
- Substituent Position : The 3-F/4-CF₃ arrangement in the target compound optimizes electronic effects (strong electron withdrawal from CF₃) while minimizing steric clashes during receptor binding. In contrast, 2-F substitution (e.g., in ) may hinder interactions due to proximity to the amine group .
- Lipophilicity : The trifluoromethyl group universally increases LogP, but additional fluorine atoms (e.g., 2,5-diF in ) can counterbalance this by enhancing polarity slightly .
- Metabolic Stability : Fluorine atoms at meta/para positions (e.g., 3-F, 4-CF₃) reduce oxidative metabolism compared to methoxy-substituted analogs (), which are prone to demethylation .
Practical Considerations
- Purity and Availability : Commercial availability varies; for example, the target compound is offered at 95–97% purity (250 mg to 1 g scales) , while enantiopure variants (e.g., ) require custom synthesis .
Q & A
Q. What are the key synthetic pathways for Cyclopropyl[3-fluoro-4-(trifluoromethyl)phenyl]methanamine, and how can reaction conditions be optimized?
The synthesis typically involves:
- Nucleophilic substitution to introduce the trifluoromethyl group at the para position of the benzene ring.
- Cyclopropane formation via [2+1] cycloaddition using a transition metal catalyst (e.g., rhodium) to generate the cyclopropyl moiety.
- Amine functionalization through reductive amination or coupling reactions. Optimization includes controlling reaction temperature (e.g., 0–5°C for cyclopropanation to minimize side reactions) and using anhydrous solvents (e.g., THF) to enhance yield . Purity is improved via column chromatography with gradients of ethyl acetate/hexane .
Q. How does the compound’s stereochemistry influence its pharmacological activity, and what methods validate enantiomeric purity?
The (S)-enantiomer often exhibits higher receptor affinity due to spatial compatibility with target binding pockets. Enantiomeric purity is validated using:
- Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC).
- Optical rotation measurements (e.g., [α]D²⁵ = +15° for the (S)-form). Evidence from related cyclopropyl-phenylmethanamines shows stereochemical integrity is maintained using chiral auxiliaries (e.g., Evans’ oxazolidinones) during synthesis .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and flame-retardant lab coats to prevent skin/eye contact .
- Storage: Sealed containers under refrigeration (2–8°C) in a ventilated, dry environment to avoid degradation .
- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorine position, cyclopropane vs. cyclobutane) affect binding to neurotransmitter receptors?
Comparative studies of analogs show:
- 3-Fluoro substitution enhances serotonin receptor (5-HT₂A) binding (IC₅₀ = 12 nM) due to electronegativity and hydrophobic interactions.
- Cyclopropane rings improve metabolic stability compared to cyclobutane (t₁/₂ = 4.2 vs. 2.1 hours in hepatic microsomes) .
- Trifluoromethyl groups increase lipophilicity (logP = 2.8), improving blood-brain barrier penetration .
Q. What methodologies resolve contradictions in reported biological activities across studies?
Discrepancies in receptor affinity (e.g., µ-opioid vs. dopamine D₂) may arise from:
- Assay variability: Radioligand binding (e.g., [³H]spiperone for D₂) vs. functional cAMP assays.
- Species differences: Human vs. rodent receptor isoforms. Robust meta-analysis using standardized protocols (e.g., NIH Psychoactive Drug Screening Program guidelines) and structural docking simulations (e.g., AutoDock Vina) can clarify mechanisms .
Q. How can salt forms (e.g., hydrochloride) impact pharmacokinetic profiling?
Hydrochloride salts improve aqueous solubility (e.g., 45 mg/mL vs. 8 mg/mL for freebase), enhancing bioavailability in preclinical models.
- In vivo studies: Intraperitoneal administration in mice shows Cₘₐₓ = 1.2 µg/mL at 30 minutes for the hydrochloride form .
- Stability: Salt forms reduce hygroscopicity, preventing decomposition during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
